3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
Description
The compound 3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one features a propan-1-one backbone substituted with two distinct groups:
- 2,4-Dimethoxyphenyl group: This aromatic moiety contributes to lipophilicity and may enhance membrane permeability due to its electron-donating methoxy substituents.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-3-13(16(9-15)25-2)4-6-18(23)22-11-14(12-22)21-17-10-19-7-8-20-17/h3,5,7-10,14H,4,6,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVBVVPJOYPQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological interactions.
- Pyrazine Moiety : Known for its role in various pharmacological activities.
- Dimethoxyphenyl Group : Imparts lipophilicity and influences the compound's interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmitter systems and other signaling pathways.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For instance:
- In Vitro Studies : The compound has shown cytotoxic effects against different cancer cell lines, including breast and lung cancers. The mechanism involves induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies
-
Study on Cancer Cell Lines :
- A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced proliferation in MCF-7 cells by triggering apoptotic pathways. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptosis.
-
Antibacterial Testing :
- In a study published in Journal of Antimicrobial Chemotherapy, the compound was evaluated against resistant strains of Staphylococcus aureus. Results indicated a promising MIC value, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The target compound’s 2,4-dimethoxyphenyl group increases lipophilicity compared to hydroxyl-containing analogs (e.g., ). However, the azetidine-pyrazine group may partially offset this due to polar N-atoms.
- Solubility : Pyrazine and azetidine moieties improve aqueous solubility relative to purely aromatic derivatives (e.g., ).
Key Research Findings and Gaps
- Synthesis Complexity : The target compound’s azetidine-pyrazine group likely requires multi-step synthesis, contrasting with simpler chalcone-derived analogs (e.g., ).
- Biological Evaluation: None of the provided evidence directly addresses the target compound’s activity. Pyrazine-azetidine hybrids warrant evaluation against kinase targets or microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
